N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
- N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide is unique due to the presence of both a sulfonamide group and a hydrazone linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23(18-6-3-2-4-7-18)15-16-9-11-17(12-10-16)20(24)22-21-14-19-8-5-13-27-19/h2-14H,15H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
APVYAEHGVYGAKL-KGENOOAVSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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